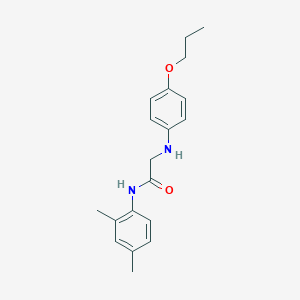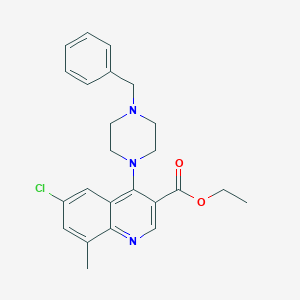
2,5-dichloro-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dichloro-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide, also known as DBS, is a compound that has been widely used in scientific research due to its unique properties. DBS is a sulfonamide-based compound that has a benzoxathiol ring attached to it. The compound is known to possess antibacterial, antifungal, and anticancer properties, making it an attractive target for researchers.
Mécanisme D'action
The mechanism of action of 2,5-dichloro-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide is not fully understood. However, it is believed that the compound exerts its antibacterial and antifungal effects by inhibiting the activity of enzymes involved in cell wall synthesis. In addition, this compound has also been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to possess a number of biochemical and physiological effects. The compound has been shown to inhibit the growth of a wide range of bacterial and fungal species. In addition, this compound has also been shown to possess anticancer properties, inducing apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
2,5-dichloro-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide has a number of advantages for lab experiments. The compound is readily available and relatively inexpensive. In addition, this compound has been extensively studied, and its properties are well characterized. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are a number of future directions for research involving 2,5-dichloro-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide. One potential area of research is the development of new antibacterial and antifungal agents based on the structure of this compound. In addition, this compound has also been shown to possess anticancer properties, making it a potential candidate for cancer treatment. Further research is needed to fully understand the mechanism of action of this compound and to develop new compounds based on its structure.
Méthodes De Synthèse
The synthesis of 2,5-dichloro-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide involves the reaction between 2,5-dichlorobenzenesulfonyl chloride and 2-mercapto-1,3-benzoxathiole in the presence of a base. The reaction results in the formation of this compound as a white solid, which can be purified using various techniques such as recrystallization and column chromatography.
Applications De Recherche Scientifique
2,5-dichloro-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide has been extensively used in scientific research due to its unique properties. The compound has been shown to possess antibacterial and antifungal properties, making it an attractive target for researchers studying infectious diseases. In addition, this compound has also been shown to possess anticancer properties, making it a potential candidate for cancer treatment.
Propriétés
Formule moléculaire |
C13H7Cl2NO4S2 |
|---|---|
Poids moléculaire |
376.2 g/mol |
Nom IUPAC |
2,5-dichloro-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H7Cl2NO4S2/c14-7-1-3-9(15)12(5-7)22(18,19)16-8-2-4-10-11(6-8)21-13(17)20-10/h1-6,16H |
Clé InChI |
FRYGKSXSBLOGMN-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)SC(=O)O2 |
SMILES canonique |
C1=CC2=C(C=C1NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)SC(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Ethylpiperidin-1-yl)carbonyl]-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B284820.png)

![5-amino-3-methylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B284824.png)
![3-[(2-Chlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B284825.png)




![4-[(4-bromophenyl)imino]-2-(4-methoxyphenyl)-4H-chromen-6-ol](/img/structure/B284841.png)
![ethyl 3-{[6-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]amino}benzoate](/img/structure/B284842.png)
![3-(3-chlorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284844.png)
![3-isopentyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284845.png)
![3-(2-phenylethyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284846.png)
![3-butyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284847.png)
